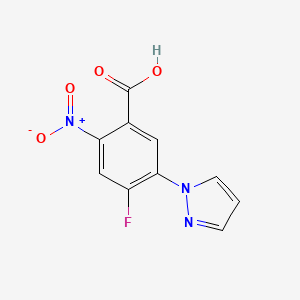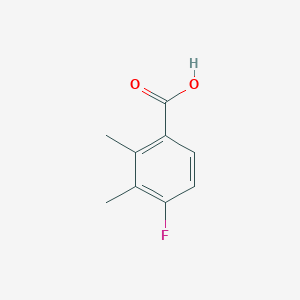
N-(5-Brompyridin-3-yl)cyclopropansulfonamid
Übersicht
Beschreibung
N-(5-Bromopyridin-3-yl)cyclopropanesulfonamide is a chemical compound with the CAS Number: 1083326-19-5 . It has a molecular weight of 277.14 .
Molecular Structure Analysis
The molecular formula of N-(5-Bromopyridin-3-yl)cyclopropanesulfonamide is C8H9BrN2O2S . The average mass is 277.138 Da and the monoisotopic mass is 275.956818 Da .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Potentielle Behandlung von Typ-II-Diabetes mellitus
N-(5-Brompyridin-3-yl)cyclopropansulfonamid wurde auf seine potenzielle Rolle bei der Behandlung von Typ-II-Diabetes mellitus untersucht. Forscher haben neuartige Thioharnstoffverbindungen synthetisiert, die dieses Molekül enthalten und vielversprechende Ergebnisse bei der Hemmung von α-Glucosidase zeigten, einem Enzym, das für die Diabetes-Kontrolle entscheidend ist . Diese Verbindungen übertrafen das Standardmedikament Acarbose in In-vitro-Studien, was ein erhebliches Potenzial für die Entwicklung zu einem therapeutischen Mittel zeigt.
Organische Synthese: Zwischenprodukt für heterocyclische Verbindungen
Diese Verbindung dient als Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Ihre Präsenz in der Struktur kleiner organischer Moleküle ist entscheidend für die Entwicklung neuer Medikamente und Materialien mit potenziellen Anwendungen in verschiedenen Bereichen der Chemie und Pharmakologie .
Enzymhemmung: α-Glucosidase-Inhibitoren
Neben der Diabetesbehandlung kann die Hemmung von α-Glucosidase durch Derivate von this compound in anderen Bereichen angewendet werden, in denen eine Enzymregulation erforderlich ist. Dazu gehören die Forschung zu Stoffwechselstörungen, Ernährungslehre und sogar die Entwicklung von Insektiziden .
Biologische Aktivität: Breites Spektrum pharmakologischer Wirkungen
Von this compound abgeleitete Verbindungen zeigen ein breites Spektrum biologischer Aktivitäten. Dazu gehören antibakterielle, antitumorale, antifungale, antidepressive und antivirale Wirkungen, was sie für die weitere Erforschung in der Medikamentenentwicklung wertvoll macht .
Materialwissenschaften: Entwicklung neuer Materialien
Die strukturellen Merkmale von this compound machen es zu einem Kandidaten für die Entwicklung neuer Materialien. Seine Einarbeitung in Polymere oder Beschichtungen könnte zu Materialien mit einzigartigen Eigenschaften wie verbesserter Haltbarkeit oder spezifischer Interaktion mit biologischen Systemen führen .
Analytische Chemie: Referenzstandards
Aufgrund seiner gut definierten Struktur und Reinheit kann this compound als Referenzstandard in der analytischen Chemie verwendet werden. Es hilft bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden und stellt so die Genauigkeit und Präzision der chemischen Analyse sicher .
Chemieunterricht: Lehre der organischen Chemie auf fortgeschrittenem Niveau
Diese Verbindung ist auch im Chemieunterricht nützlich, insbesondere bei der Lehre fortgeschrittener Konzepte der organischen Chemie. Sie kann verwendet werden, um nukleophile Substitutionsreaktionen, die Synthese von Sulfonamiden und die Bedeutung von Schutzgruppen in der organischen Synthese zu demonstrieren .
Pharmazeutische Forschung: Medikamentendesign und -entwicklung
Schließlich spielt this compound eine Rolle in der pharmazeutischen Forschung, insbesondere im Medikamentendesign und in der -entwicklung. Sein molekulares Gerüst wird verwendet, um Analoga und Derivate zu erstellen, die mit verschiedenen biologischen Zielstrukturen interagieren können, was zur Entdeckung neuer Medikamente führt .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S/c9-6-3-7(5-10-4-6)11-14(12,13)8-1-2-8/h3-5,8,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUPUFNVVWWHER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728111 | |
| Record name | N-(5-Bromopyridin-3-yl)cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-19-5 | |
| Record name | N-(5-Bromo-3-pyridinyl)cyclopropanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromopyridin-3-yl)cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1442219.png)
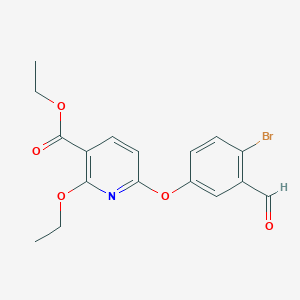
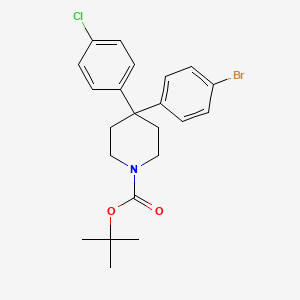
![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)
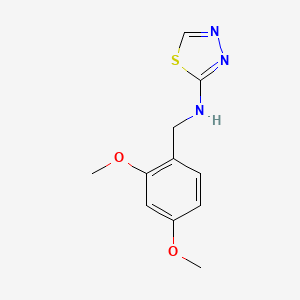
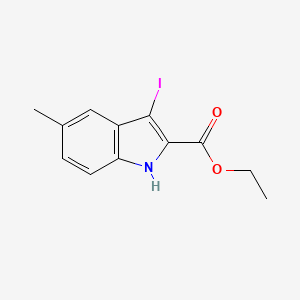
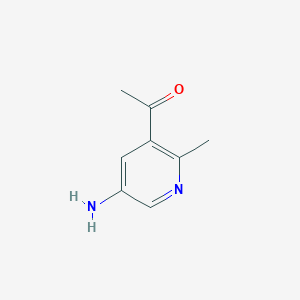
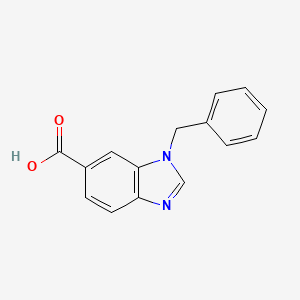

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B1442229.png)
